molecular formula Cl6OSi2 B076772 Hexachlorodisiloxane CAS No. 14986-21-1

Hexachlorodisiloxane

Cat. No.: B076772
CAS No.: 14986-21-1
M. Wt: 284.9 g/mol
InChI Key: QHAHOIWVGZZELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexachlorodisiloxane (CAS: 14986-21-1 or 56240-62-1) is an organosilicon compound with the molecular formula Cl₆O Si₂ and a molecular weight of 268.87 g/mol. It features a disiloxane backbone (Si–O–Si) with six chlorine atoms bonded to the silicon atoms. This compound is a colorless to pale yellow liquid at room temperature and is highly moisture-sensitive, decomposing upon exposure to water . It is typically stored under inert gases to prevent hydrolysis. This compound is primarily encountered as a byproduct in the synthesis of phosphorus-containing compounds, such as [TBA][P(SiCl₃)₂], where it forms alongside hydrogen gas during reactions involving phosphate sources and trichlorosilane .

Preparation Methods

Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:

2SiCl4+O22(SiCl3)2O+Cl22SiCl₄ + O₂ \rightarrow 2(SiCl₃)₂O + Cl₂ 2SiCl4​+O2​→2(SiCl3​)2​O+Cl2​

This reaction typically occurs at temperatures between 950°C and 970°C .

In industrial settings, this compound is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight .

Chemical Reactions Analysis

Hexachlorodisiloxane undergoes several types of chemical reactions, including hydrolysis, decomposition, and fluorination:

    When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrochloric acid:

    Hydrolysis: (SiCl3)2O+3H2O2SiO2+6HCl(SiCl₃)₂O + 3H₂O \rightarrow 2SiO₂ + 6HCl (SiCl3​)2​O+3H2​O→2SiO2​+6HCl

    Under intense heat, this compound decomposes to form silicon dioxide and silicon tetrachloride:

    Decomposition: 2(SiCl3)2OSiO2+3SiCl42(SiCl₃)₂O \rightarrow SiO₂ + 3SiCl₄ 2(SiCl3​)2​O→SiO2​+3SiCl4​

    Reaction with antimony trifluoride yields hexafluorodisiloxane:

    Fluorination: (SiCl3)2O+6SbF3(SiF3)2O+6SbCl3(SiCl₃)₂O + 6SbF₃ \rightarrow (SiF₃)₂O + 6SbCl₃ (SiCl3​)2​O+6SbF3​→(SiF3​)2​O+6SbCl3​

Scientific Research Applications

Chemical Synthesis

Precursor for Organosilicon Compounds
Hexachlorodisiloxane is primarily used as a precursor in the synthesis of various organosilicon compounds. Its structure allows it to serve as a building block for producing chlorosilane-based intermediates, which are critical in developing silicone materials, resins, and coatings . The compound can react with amines to form organoamino-substituted disiloxanes, which have applications in creating functionalized siloxanes for diverse applications .

Formation of Silicon-Based Materials
HCDSO can hydrolyze to form siloxane polymers, which are useful in producing high-purity silicon dioxide essential for semiconductor devices. The compound's reactivity enables it to be used in synthesizing advanced materials such as Si/C/O/N ceramics by reacting with bis(trimethylsilyl)carbodiimide.

Semiconductor Industry

Silicon Oxide Films
In the semiconductor industry, this compound is employed in atomic layer deposition (ALD) processes for creating silicon oxide films. These films are crucial for various electronic applications due to their excellent insulating properties and stability . Research indicates that HCDSO can produce silicon oxide layers with desirable characteristics, such as low etching rates and high density, making it suitable for advanced semiconductor devices .

Surface Modification
HCDSO is also utilized for modifying silicon surfaces to enhance their properties. It interacts with silicon dioxide and other silicon compounds to form protective layers that improve the performance of semiconductor devices. This application is particularly important in developing flexible electronics where surface integrity is critical.

Material Science

Development of Functionalized Oligomers
Recent studies have shown that this compound can be used to synthesize orthosilicic acid and its oligomers, which serve as building blocks for functionalized oligosiloxanes. These materials have potential applications in advanced composites and nanomaterials due to their unique structural properties . The ability to control the synthesis conditions allows for the development of materials with tailored properties for specific applications.

Case Studies

Study Title Focus Area Findings
Non-aqueous selective synthesis of orthosilicic acidMaterial SynthesisDeveloped a method to synthesize orthosilicic acid using HCDSO as a precursor, demonstrating its utility in advanced material production .
High temperature atomic layer depositionSemiconductor TechnologyShowed that HCDSO can effectively deposit silicon oxide films with low etching rates and high density, suitable for electronic applications .
Influence of gas-liquid separator geometry on oxygen transferChemical EngineeringEvaluated the impact of HCDSO on gas transfer efficiencies in industrial processes, highlighting its role in optimizing chemical reactions .

Mechanism of Action

The mechanism of action of hexachlorodisiloxane primarily involves its reactivity with water and other reagents. Upon hydrolysis, it releases hydrochloric acid and forms silicon dioxide. This reactivity is harnessed in various industrial processes to produce high-purity materials.

Comparison with Similar Compounds

The following table provides a comparative analysis of hexachlorodisiloxane with structurally or functionally related compounds:

Property This compound Hexachlorodisilane Hexamethyldisiloxane Trichlorosilane
CAS Number 14986-21-1 / 56240-62-1 13465-77-5 107-46-0 10025-78-2
Molecular Formula Cl₆O Si₂ Cl₆Si₂ C₆H₁₈O Si₂ HSiCl₃
Molecular Weight (g/mol) 268.87 268.87 162.38 135.45
Structure Si–O–Si with 6 Cl substituents Si–Si with 6 Cl substituents Si–O–Si with 6 methyl substituents H–SiCl₃
Physical State Liquid Liquid Liquid Liquid
Stability Decomposes in moisture Moisture-sensitive Stable under standard conditions Reacts violently with water
Key Applications Byproduct in organophosphorus synthesis Precursor in silicon chemistry Solvent, silicone precursor Semiconductor manufacturing

Structural and Functional Differences

This compound vs. Hexachlorodisilane :

  • This compound contains a siloxane bridge (Si–O–Si) , which increases its polarity compared to hexachlorodisilane (Si–Si). This oxygen bridge also makes it more susceptible to hydrolysis compared to the Si–Si bond in hexachlorodisilane .
  • Both compounds are moisture-sensitive, but this compound’s decomposition products include silicic acids, while hexachlorodisilane releases HCl and silicon tetrachloride .

This compound vs. Hexamethyldisiloxane: The replacement of chlorine atoms with methyl groups in hexamethyldisiloxane drastically reduces its reactivity and toxicity.

This compound vs. Trichlorosilane: Trichlorosilane (HSiCl₃) is a precursor in the production of hyper-pure silicon for semiconductors. Its reaction with esters can yield this compound as a byproduct, highlighting their interconnected roles in organosilicon chemistry .

Environmental and Toxicological Considerations

  • This compound’s environmental impact is less documented compared to structurally distinct chlorinated compounds like hexachlorocyclohexane (HCH) (CAS: 608-73-1), a persistent organic pollutant with well-documented neurotoxic and carcinogenic effects .
  • Chlorosilanes, including this compound, are generally corrosive and require careful handling to avoid respiratory or dermal exposure. However, specific toxicological data for this compound remains sparse compared to HCH .

Biological Activity

Hexachlorodisiloxane (HCDSO), a compound with the chemical formula Cl3SiOSiCl3\text{Cl}_3\text{SiOSiCl}_3, is a siloxane derivative that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCDSO, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

This compound is characterized as a colorless liquid with a high purity level exceeding 98% . It is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. The compound is known to react with moisture, producing hydrochloric acid, which can lead to severe chemical burns upon contact with skin or mucous membranes .

Toxicological Effects

The biological activity of HCDSO primarily revolves around its toxicological profile. Acute exposure can result in:

  • Chemical Burns : Ingestion can cause severe damage to the gastrointestinal tract, leading to perforation and serious internal injuries .
  • Eye Damage : Direct contact may result in significant eye irritation or burns, potentially causing permanent damage .
  • Respiratory Issues : Inhalation of vapors can lead to respiratory distress, including chemical pneumonitis and pulmonary edema .

Chronic exposure has been associated with cumulative health effects, including respiratory tract inflammation and dermatitis from repeated skin contact .

Biological Activity and Case Studies

Despite its toxicity, research has indicated potential applications of HCDSO in organic synthesis and as a reagent in various chemical reactions. Notably, it has been utilized in synthesizing organosilicon compounds that exhibit biological activity.

Synthesis of Bioactive Compounds

HCDSO serves as a precursor for synthesizing various organosilicon compounds through reactions with amines and alcohols. These derivatives have shown promise in biological applications:

  • Antitumor Activity : Some derivatives synthesized from HCDSO have demonstrated significant cytotoxic effects against cancer cell lines. For example, studies have shown that certain organosilicon compounds exhibit IC50 values in the micromolar range against various cancer cells .
  • Antimicrobial Properties : Research indicates that modified siloxanes derived from HCDSO can possess antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Biological Activity of HCDSO Derivatives

Compound TypeActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
Organosilicon DerivativeCytotoxicityA-549 (lung cancer)1.83
Organosilicon DerivativeAntimicrobialS. epidermidis4.0
Modified SiloxaneAntitumorSW-620 (colon cancer)1.85

The biological mechanisms underlying the activity of HCDSO-derived compounds remain under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and modulating apoptotic pathways involving BAX and BCL-2 proteins . Additionally, the ability of these compounds to interact with cellular membranes may enhance their cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexachlorodisiloxane, and how can purity be validated?

this compound is commonly synthesized via high-temperature reactions of silicon tetrachloride (SiCl₄) with this compound or chlorinated silanes in dry quinoline under reflux . To ensure purity, employ techniques such as ¹H/²⁹Si NMR spectroscopy to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For lab-scale synthesis, strict anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) are critical to prevent hydrolysis.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Structural confirmation : Use X-ray diffraction (XRD) for crystalline derivatives (e.g., ferrocenyl disiloxanes) to resolve bond angles and connectivity .
  • Purity assessment : Combine elemental analysis (C, H, Cl, Si content) with Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., Si–O–Si stretches at ~1,000–1,100 cm⁻¹).
  • Quantitative analysis : Employ gravimetric methods for chlorine content determination or nuclear magnetic resonance (NMR) integration ratios .

Q. How should researchers safely handle this compound in laboratory settings?

this compound is moisture-sensitive and releases HCl upon hydrolysis. Follow these protocols:

  • Use glove boxes or Schlenk lines under inert gas to prevent exposure to air .
  • Wear acid-resistant gloves , goggles , and lab coats ; ensure fume hoods with ≥100 ft/min face velocity are used during transfers .
  • Store in sealed glass ampules with PTFE-lined caps, away from oxidizers and bases .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized to minimize byproducts like chlorosilanes?

Byproduct formation (e.g., SiCl₄ or mixed dimers) often arises from incomplete condensation or competing metathesis reactions. Strategies include:

  • Kinetic control : Adjust stoichiometry (e.g., excess SiCl₄) and reaction time .
  • Catalytic additives : Use Lewis acids (e.g., AlCl₃) to accelerate siloxane bond formation.
  • Post-reaction purification : Employ vacuum distillation or recrystallization in nonpolar solvents (e.g., hexane) .

Q. What computational methods are effective in predicting the reactivity of this compound in organometallic systems?

  • Density Functional Theory (DFT) : Model Si–O bond dissociation energies and electron density maps to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media.
  • Validate computational results with MALDI-TOF mass spectrometry to detect oligomeric species and XRD for structural confirmation .

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Variable-temperature NMR : Identify dynamic processes (e.g., fluxionality in ferrocenyl derivatives) causing signal broadening .
  • Isotopic labeling : Use deuterated solvents or ²⁹Si-enriched precursors to simplify spectral interpretation.
  • Cross-validation : Compare data with literature analogs (e.g., trichlorosilane adducts) and document all experimental parameters (temperature, solvent) in supplementary materials .

Q. What strategies address the instability of this compound in aqueous environments for materials science applications?

  • Surface functionalization : Coat substrates with hydrophobic groups (e.g., perfluoroalkyl chains) to limit hydrolysis.
  • Encapsulation : Use mesoporous silica or polymer matrices to physically isolate the compound.
  • In situ monitoring : Deploy Raman spectroscopy to track degradation kinetics in real-time .

Q. Methodological Guidelines

  • Data reporting : Follow Beilstein Journal guidelines to avoid redundancy between main text and supplementary data. Include raw datasets (e.g., NMR spectra, XRD .cif files) in repositories like Zenodo .
  • Error analysis : Quantify uncertainties in elemental analysis (±0.3%) and NMR integrations (±5%) using standard deviations from triplicate measurements .
  • Literature gaps : Prioritize studies on eco-toxicological profiles (absent in current literature) and high-pressure reactivity to expand applications .

Properties

IUPAC Name

trichloro(trichlorosilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAHOIWVGZZELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065836
Record name Hexachlorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14986-21-1
Record name Hexachlorodisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14986-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,1,1,3,3,3-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,1,1,3,3,3-hexachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexachlorodisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexachlorodisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.